Product packaging for 2-[(Dimethylamino)methyl]-4-fluoroaniline(Cat. No.:CAS No. 1153396-50-9)

2-[(Dimethylamino)methyl]-4-fluoroaniline

Cat. No.: B1418566
CAS No.: 1153396-50-9
M. Wt: 168.21 g/mol
InChI Key: DWYJKNGANRTDTB-UHFFFAOYSA-N
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Description

Introduction to 2-[(Dimethylamino)methyl]-4-fluoroaniline

Systematic Nomenclature and Structural Classification

The IUPAC name This compound reflects its substitution pattern on the aniline backbone:

  • A primary amine (–NH~2~) at position 1.
  • A dimethylaminomethyl group (–CH~2~N(CH~3~)~2~) at position 2.
  • A fluorine atom (–F) at position 4.

This trifunctional aromatic amine belongs to the substituted aniline family, characterized by modifications to the benzene ring and amino group. The dimethylamino group introduces steric bulk and electron-donating effects, while fluorine’s electronegativity enhances electrophilic reactivity.

Structural and Molecular Data
Property Value Source
Molecular Formula C~9~H~13~FN~2~
CAS Registry Number 1153396-50-9
Molecular Weight 168.21 g/mol
Key Functional Groups –NH~2~, –F, –CH~2~N(CH~3~)~2~

Structurally analogous compounds include 4-fluoroaniline (lacking the dimethylaminomethyl group) and 2-[(diethylamino)methyl]-4-fluoroaniline (with an ethyl-substituted amine). These analogs highlight the role of alkyl chain length in modulating solubility and reactivity.

Historical Context in Fluorinated Aniline Research

Fluorinated anilines emerged as critical intermediates following advancements in aromatic fluorination techniques. Early methods for synthesizing para-fluoroaniline, such as hydrogenation of 4-nitrofluorobenzene, laid the groundwork for more complex derivatives. The development of one-step halogen exchange reactions using hydrogen fluoride and deoxygenating agents (e.g., phosphorus) enabled efficient substitution of nitro and halogen groups.

Milestones in Fluorinated Aniline Chemistry
  • 1886 : Isolation of elemental fluorine by Henri Moissan, enabling fluorination studies.
  • 1938 : Discovery of polytetrafluoroethylene (PTFE), highlighting fluorine’s material science potential.
  • 2007 : Thermochemical studies on fluoroanilines using combustion calorimetry and computational methods.
  • 2015 : Palladium-catalyzed arylation methods for fluorinated anilines, improving synthetic accessibility.

The introduction of dimethylaminomethyl groups represents a strategic innovation to enhance solubility and biological activity. For instance, fluorinated anilines with aminoalkyl side chains exhibit improved binding to enzymatic targets compared to non-alkylated analogs.

This compound’s synthesis typically involves multi-step routes starting from halogenated nitrobenzenes, followed by reduction and functional group interconversion. Modern catalytic methods, such as Pd/AdBippyPhos-mediated couplings, offer higher yields and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FN2 B1418566 2-[(Dimethylamino)methyl]-4-fluoroaniline CAS No. 1153396-50-9

Properties

IUPAC Name

2-[(dimethylamino)methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYJKNGANRTDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aromatic Nucleophilic Substitution (SNAr) Approach

Overview:
This method involves the nucleophilic substitution of a fluorinated aromatic precursor with a dimethylaminomethyl nucleophile. It is a common route due to the high reactivity of fluorine as a leaving group in aromatic systems.

Procedure:

  • Starting Material: 4-fluoroaniline or a suitably protected precursor such as 4-fluoro-1-nitrobenzene.
  • Step 1: Nucleophilic aromatic substitution of the fluorine atom using a methylamine derivative under elevated temperature conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Step 2: Introduction of the dimethylamino group via reaction with formaldehyde and dimethylamine (Mannich reaction), which forms the methylaminomethyl substituent at the ortho position relative to the amino group.

Key Conditions:

Parameter Details
Solvent DMF, DMA
Temperature 100-150°C
Reaction Time 12-24 hours
Reagents Formaldehyde, dimethylamine

Advantages:

  • High regioselectivity for ortho substitution.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires high temperatures.
  • Possible side reactions with other nucleophiles.

Fluorination of an Aniline Derivative

Overview:
This approach involves the initial synthesis of a non-fluorinated aniline derivative, followed by selective fluorination at the aromatic ring.

Procedure:

  • Step 1: Synthesize 2-aminomethyl-4-aminobenzene via reduction of appropriate nitro intermediates.
  • Step 2: Fluorinate the aromatic ring using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine at the 4-position selectively.

Key Conditions:

Parameter Details
Fluorinating Agent Selectfluor, NFSI
Solvent Acetonitrile or dichloromethane
Temperature 0-25°C
Reaction Time 1-4 hours

Advantages:

  • Mild reaction conditions.
  • High regioselectivity with appropriate reagents.

Limitations:

  • Requires precise control to avoid polyfluorination.

Multistep Synthesis via Mannich Reaction and Fluorination

Overview:
This method combines the Mannich reaction to introduce the amino methyl group, followed by selective aromatic fluorination.

Procedure:

  • Step 1: Prepare the Mannich base by reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride, yielding the corresponding Mannich salt.
  • Step 2: Aromatic substitution on the methylated cyclohexanone derivative to incorporate the fluorine atom at the 4-position, often via electrophilic fluorination.
  • Step 3: Oxidative or reductive steps to convert the cyclohexanone derivative into the aromatic amine.

Research Data:
A patent describes the synthesis of related compounds, emphasizing the use of formaldehyde and dimethylamine for the methylaminomethyl group, then fluorination for aromatic modification, with purification via crystallization and distillation.

Fluorinated Building Block Approach

Overview:
Utilizes pre-fluorinated aromatic building blocks to assemble the target compound via coupling reactions.

Procedure:

  • Step 1: Synthesize or procure 4-fluoroaniline derivatives.
  • Step 2: Attach the dimethylaminomethyl group via nucleophilic substitution or Mannich-type reactions.
  • Step 3: Final purification involves recrystallization and chromatography to isolate high-purity product.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct SNAr 4-fluoroaniline Formaldehyde, dimethylamine 100-150°C, polar aprotic solvents High regioselectivity High temperature required
Fluorination 2-aminomethyl-4-aminobenzene Selectfluor, NFSI 0-25°C Mild, selective Potential polyfluorination
Mannich + Fluorination Cyclohexanone, formaldehyde, dimethylamine Fluorinating agents Reflux, mild Versatile, adaptable Multi-step, longer process
Building Block Coupling Pre-fluorinated aromatic Nucleophiles, coupling agents Mild to moderate High purity achievable Requires access to fluorinated precursors

Research Findings and Notes

  • The synthesis of 2-[(Dimethylamino)methyl]-4-fluoroaniline often involves the strategic use of Mannich reactions to introduce the amino methyl group, followed by aromatic fluorination to achieve the desired substitution pattern.
  • Fluorination reactions utilizing electrophilic fluorinating agents such as Selectfluor have been demonstrated to provide high regioselectivity and yields.
  • Multistep synthesis pathways, combining Mannich reactions with aromatic fluorination, are well-documented in patent literature, emphasizing the importance of purification steps such as recrystallization and distillation to obtain high-purity compounds.
  • The choice of solvent, temperature, and reaction conditions critically influences the selectivity and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[(Dimethylamino)methyl]-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 2-[(Dimethylamino)methyl]-4-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy and safety in treating various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The fluorine atom increases its metabolic stability and binding affinity to certain enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Positional Isomerism

  • 4-[(Dimethylamino)methyl]-2-fluoroaniline (CAS: 1344353-43-0): A positional isomer with fluorine at the 2-position and dimethylaminomethyl at the 4-position. This isomer exhibits distinct electronic effects, as the fluorine's electron-withdrawing nature at the ortho position may reduce the basicity of the aniline amino group compared to the para-fluorine configuration .
  • 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline (CAS: 1095231-82-5): Features a methylamino (-CH₂NHCH₃) group instead of dimethylaminomethyl.

Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
2-[(Dimethylamino)methyl]-4-fluoroaniline -CH₂N(CH₃)₂ (2), -F (4) 168.22 Moderate basicity, lipophilic
3-(Difluoromethyl)-4-fluoroaniline (CAS: 445303-96-8) -CF₂H (3), -F (4) 161.12 Enhanced hydrophobicity, stronger EW effect
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline (CAS: 418785-68-9) -CH₃ (2), -CH₂(furan) (4) 205.23 Aromatic interactions, lower basicity
N,N-Diallyl-4-fluoroaniline (CAS: 83164-94-7) -N(CH₂CH₂CH₂)₂ (4), -F (4) 207.27 High steric bulk, reduced nucleophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₂H in ) reduce basicity and increase hydrophobicity, whereas electron-donating groups (e.g., -CH₂N(CH₃)₂) enhance solubility in polar solvents.
  • Bulky substituents (e.g., diallyl in ) hinder reactivity in nucleophilic reactions compared to smaller groups like -CH₂N(CH₃)₂.

Comparison with Analogues

  • N,N-Diallyl-4-fluoroaniline : Synthesized via alkylation of 4-fluoroaniline with allyl trimethylammonium chloride (78% yield) .
  • 4-Fluoroaniline Derivatives : Common starting material for synthesizing substituted anilines, as seen in the preparation of antiproliferative agents via Schiff base formation .

Pharmaceutical Potential

  • Antiproliferative Activity : Fluorinated anilines are key intermediates in anticancer agents. For example, Schiff bases derived from 4-fluoroaniline exhibit antiproliferative properties .
  • Comparative Reactivity: Ethyl 4-(dimethylamino)benzoate (from ) shows higher reactivity in polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that the position of the dimethylamino group influences crosslinking efficiency.

Material Science

  • Resin Cements: Dimethylamino-containing compounds like 2-(dimethylamino)ethyl methacrylate improve the degree of conversion in resin formulations when paired with co-initiators like diphenyliodonium hexafluorophosphate .

Biological Activity

2-[(Dimethylamino)methyl]-4-fluoroaniline, also known by its CAS number 1153396-50-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, metabolic pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom substituted at the para position of an aniline ring, which is further substituted with a dimethylaminomethyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its binding affinity to serotonin transporters (SERT), which play a crucial role in neurotransmitter regulation. The compound exhibits high binding affinities (Ki values ranging from 0.03 to 1.4 nM) for SERT, indicating its potential as a ligand for imaging studies in neuroscience .

Metabolic Pathways

Research indicates that compounds similar to this compound undergo metabolic transformations that can affect their pharmacokinetics and toxicity. For instance, studies on 4-fluoroaniline, a related compound, revealed that it is metabolized through hydroxylation pathways, producing metabolites that are excreted via urine as sulfated and glucuronidated forms . This information is crucial for understanding the safety and efficacy profiles of related compounds.

Case Study 1: SERT Imaging Agents

In a study focused on developing SERT imaging agents, derivatives of this compound were synthesized and tested. The results demonstrated significant brain uptake and retention in rat models, particularly in the hypothalamus region, which is rich in SERT binding sites. The hypothalamus-to-cerebellum ratios were notably high (7.8 and 7.7), suggesting the compound's potential for use in positron emission tomography (PET) imaging .

Comparative Analysis

Compound Target Activity Ki Value (nM) Notes
This compoundSERT Binding0.03 - 1.4High brain uptake; potential PET agent
4-FluoroanilineMetabolic HydroxylationN/AMajor urinary metabolites identified
Substituted QuinolinesAnticancer ActivityModerateSelective against specific cancer lines

Q & A

Q. What are the recommended synthetic routes for 2-[(Dimethylamino)methyl]-4-fluoroaniline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves introducing the dimethylamino methyl group to 4-fluoroaniline. A Mannich reaction is a viable approach, using formaldehyde and dimethylamine under acidic conditions. For example:

  • Step 1: React 4-fluoroaniline with formaldehyde and dimethylamine hydrochloride in ethanol at 60–70°C.
  • Step 2: Neutralize the mixture with NaOH and extract with dichloromethane.
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    Purity Optimization: Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities may include unreacted 4-fluoroaniline or over-alkylated byproducts .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Expect signals for aromatic protons (δ 6.5–7.2 ppm), methylene (CH₂N, δ ~3.5 ppm), and dimethylamino (N(CH₃)₂, δ ~2.2 ppm).
    • ¹³C NMR: Aromatic carbons (110–150 ppm), CH₂N (~55 ppm), and N(CH₃)₂ (~45 ppm).
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 183.1.
  • HPLC: Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity. Retention time varies based on mobile phase (e.g., 8–10 min in 60:40 acetonitrile/water) .

Q. How should this compound be stored to maintain stability, and what degradation products might form under improper conditions?

Methodological Answer:

  • Storage: Store in a dark, inert atmosphere (argon) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation.
  • Degradation Pathways:
    • Oxidation: Formation of N-oxide derivatives (detectable via HPLC-MS).
    • Hydrolysis: Cleavage of the dimethylamino methyl group under strong acidic/basic conditions, yielding 4-fluoroaniline (confirmed by TLC comparison) .

Advanced Research Questions

Q. How does the dimethylamino methyl group influence the electronic and steric properties of 4-fluoroaniline in subsequent reactions?

Methodological Answer:

  • Electronic Effects: The dimethylamino group is electron-donating (+I effect), increasing electron density at the aromatic ring. This activates the ring toward electrophilic substitution but deactivates it if steric hindrance dominates.
  • Steric Effects: The bulky dimethylamino methyl group directs electrophiles to the meta position relative to the fluorine substituent.
  • Experimental Validation: Compare reaction outcomes (e.g., nitration or halogenation) with 4-fluoroaniline and its dimethylamino methyl derivative. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Q. What strategies can resolve contradictory spectroscopic data observed in the characterization of this compound derivatives?

Methodological Answer:

  • Scenario 1: Discrepancies in ¹H NMR shifts due to tautomerism or solvent effects.
    • Solution: Record spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) and compare with computational predictions (e.g., Gaussian NMR shielding calculations).
  • Scenario 2: HPLC peaks suggesting impurities.
    • Solution: Use preparative HPLC to isolate impurities and characterize via high-resolution MS and 2D NMR (COSY, HSQC) .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices (electrophilicity) and local softness parameters to identify reactive sites.
  • Transition State Modeling: Use QM/MM methods to model reaction pathways (e.g., bromination at meta vs. para positions).
  • Validation: Compare computational predictions with experimental results (e.g., GC-MS analysis of brominated products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Dimethylamino)methyl]-4-fluoroaniline
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